molecular formula C16H18N4 B1458952 3-(tert-butyl)-1-(quinolin-7-yl)-1H-pyrazol-5-amine CAS No. 1951451-75-4

3-(tert-butyl)-1-(quinolin-7-yl)-1H-pyrazol-5-amine

Cat. No. B1458952
CAS RN: 1951451-75-4
M. Wt: 266.34 g/mol
InChI Key: HEKRCJPAXLSJEK-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-1-(quinolin-7-yl)-1H-pyrazol-5-amine (3-TBQ) is an organic compound with a unique structure and properties. It is a heterocyclic amine, containing a quinoline ring, an amine group, and a pyrazole ring. 3-TBQ has a wide range of applications in scientific research, from drug design to chemical synthesis. It is also used as a reagent in organic synthesis, as a catalyst for the synthesis of polymers, and as a building block for the synthesis of other heterocyclic compounds.

Scientific Research Applications

Synthesis and Characterization of Complexes

Synthesis and Characterization of Aluminum and Zinc Complexes Supported by Pyrrole-Based Ligands This research highlights the synthesis and characterization of aluminum and zinc complexes supported by pyrrole-based ligands, including derivatives involving quinolin-8-amine. These complexes have shown potential in catalyzing the ring-opening polymerization of ε-caprolactone, indicating their applicability in polymer synthesis (Qiao, Ma, & Wang, 2011).

Chemical Synthesis Techniques

New, Simple and Efficient Method for the Synthesis of Imidazo-Azines The study introduces a novel method for synthesizing imidazo-azines, including derivatives related to quinolin-2-ylmethylideneamine. This technique, involving flash vacuum thermolysis, provides a regioselective approach to synthesizing complex heterocyclic structures, potentially useful in various chemical synthesis applications (Justyna et al., 2017).

Reactivity Studies

Reactivity of 7-Amino-3-Tert-Butyl-8-(2H-Tetrazol-5-Yl)Pyrazolo-[5,1-C][1,2,4]Triazin-4(6H)-One This paper discusses the reactivity of a compound structurally similar to 3-(tert-butyl)-1-(quinolin-7-yl)-1H-pyrazol-5-amine. It provides insights into the chemical behavior of such compounds under various conditions, contributing to the understanding of their chemical properties and potential applications (Mironovich & Shcherbinin, 2014).

Synthesis of Antimicrobial Agents

Synthesis of Some Novel Pyrazolo[3,4-D]Pyrimidine Derivatives as Potential Antimicrobial Agents This study involves the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, highlighting their potential as antimicrobial agents. The structural similarity to 3-(tert-butyl)-1-(quinolin-7-yl)-1H-pyrazol-5-amine suggests potential in exploring similar compounds for antimicrobial applications (Holla et al., 2006).

Synthesis and Biological Evaluation

Synthesis and Preliminary Mechanistic Evaluation of 5-(P-Tolyl)-1-(Quinolin-2-Yl)Pyrazole-3-Carboxylic Acid Amides with Potent Antiproliferative Activity This research presents the synthesis and preliminary evaluation of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid. These compounds exhibit potent antiproliferative activity on human cancer cell lines, indicating the potential therapeutic applications of structurally similar compounds (Pirol et al., 2014).

properties

IUPAC Name

5-tert-butyl-2-quinolin-7-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-16(2,3)14-10-15(17)20(19-14)12-7-6-11-5-4-8-18-13(11)9-12/h4-10H,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKRCJPAXLSJEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC3=C(C=CC=N3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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